[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in asymmetric synthesis and catalysis. This compound is known for its chiral properties, making it valuable in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of the phosphine ligand and the subsequent attachment of the sulfinamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction pathway chosen .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a chiral ligand in asymmetric hydrogenation and other catalytic processes. Its ability to induce chirality in the products makes it valuable for synthesizing enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature and ability to form stable complexes with various biomolecules .
Medicine
In medicine, the compound’s chiral properties are exploited in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity to ensure efficacy and reduce side effects .
Industry
Industrially, this compound is used in the production of fine chemicals and agrochemicals, where its catalytic properties enhance the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism of action of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form active catalytic complexes that facilitate asymmetric transformations. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions, with the pathways involving the formation of chiral intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide
- [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide
Uniqueness
The uniqueness of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide lies in its specific chiral configuration and the presence of both phosphine and sulfinamide groups. This combination allows for highly selective and efficient catalytic processes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-OEMUZABFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)N[S@](=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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